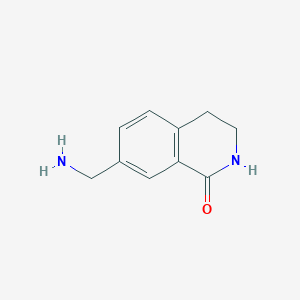

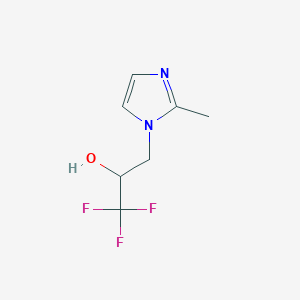

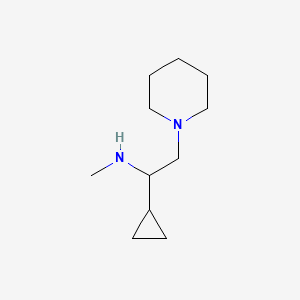

![molecular formula C9H5F3N2O2 B1399970 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1260777-52-3](/img/structure/B1399970.png)

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Overview

Description

“2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid” is a chemical compound with the CAS Number: 1260777-52-3. It has a linear formula of C9H5F3N2O2 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and on the mechanistic aspects .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C9H5F3N2O2/c10-9(11,12)6-4-14-2-1-5(8(15)16)3-7(14)13-6/h1-4H,(H,15,16) .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.15 . It is a solid at room temperature and should be stored in a dry environment .Scientific Research Applications

Transition-Metal-Free Trifluoromethylation

- A study by Zhou, Xu, and Zhang (2019) presents a transition-metal-free, visible-light-mediated trifluoromethylation of imidazo[1,2-a]pyridines. This method uses anthraquinone-2-carboxylic acid as a photo-organocatalyst, allowing for efficient and convenient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives under mild conditions (Zhou, Xu, & Zhang, 2019).

Automated Continuous Flow Synthesis

- Herath, Dahl, and Cosford (2010) developed a continuous flow synthesis for imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid. This represents a significant advancement in synthesis methods, highlighting its application in creating highly functionalized imidazo[1,2-a] heterocycles (Herath, Dahl, & Cosford, 2010).

Novel Synthesis Approaches

- Tverdiy et al. (2016) reported a novel approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids, demonstrating an efficient method for preparing such compounds (Tverdiy et al., 2016).

- Hui-r (2014) described a versatile synthesis method for imidazo[1,2-a]pyridine carboxylic acid derivatives, which could be prepared from commercially available 2-amino pyridine (Hui-r, 2014).

Advanced Functionalization Techniques

- Zamora et al. (2004) explored the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, indicating potential biological activity of these compounds (Zamora et al., 2004).

- Wang, Ma, and Yu (2011) developed a method for preparing imidazo[1,2-a]pyridine-3-carboxylates using an oxidative coupling process, illustrating the versatility of these compounds in chemical synthesis (Wang, Ma, & Yu, 2011).

Potential Antimicrobial Applications

- Turan-Zitouni, Blache, and Güven (2001) synthesized imidazo[1,2-a]pyridine-2-carboxylic acid derivatives and evaluated their antimicrobial activity, suggesting a possible role in developing new antimicrobial agents (Turan-Zitouni, Blache, & Güven, 2001).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can bind to their targets through intercalation . This involves the molecule inserting itself between the base pairs of DNA, disrupting the normal biological processes of the cell .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions, including decarboxylative arylation .

Result of Action

Some imidazo[1,2-a]pyridines have been shown to exhibit antibacterial activity , suggesting potential therapeutic applications.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism and gene expression highlight the compound’s potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific proteins or enzymes, altering their activity and function. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability, proliferation, and differentiation. These temporal effects are crucial for designing experiments and interpreting results .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis or the citric acid cycle, leading to changes in metabolite concentrations and energy production. These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues or organelles can influence its activity and therapeutic potential .

Properties

IUPAC Name |

2-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-4-14-2-1-5(8(15)16)3-7(14)13-6/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQCDGQOZWSPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260777-52-3 | |

| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

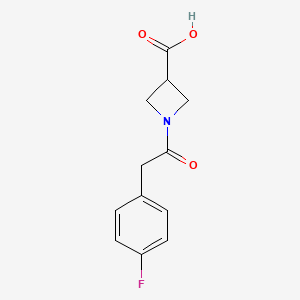

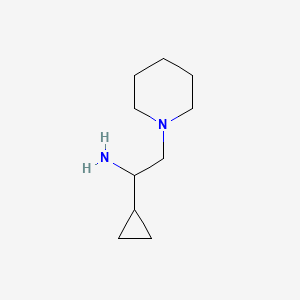

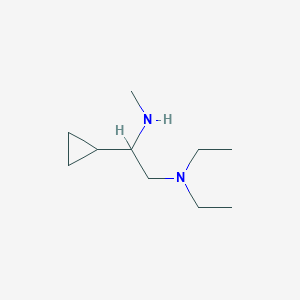

![[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine](/img/structure/B1399898.png)

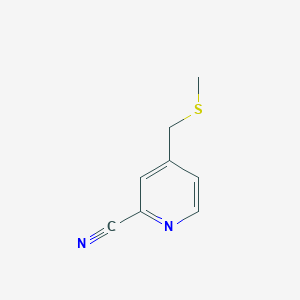

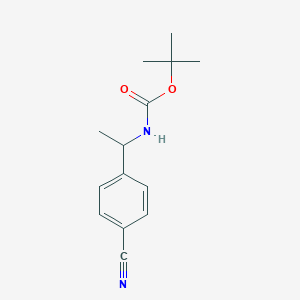

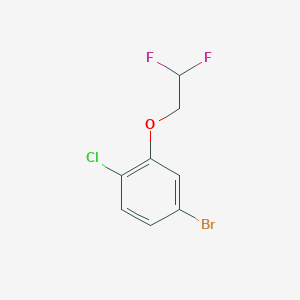

![Methyl 3-[4-(3-aminopyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1399901.png)

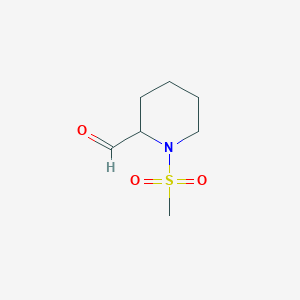

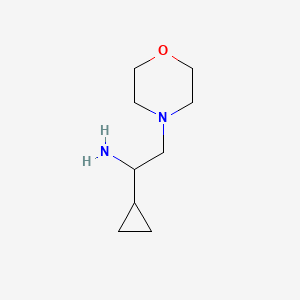

amine](/img/structure/B1399904.png)